Superior Antimicrobial Efficacy of Benzoic Acid over Sodium Benzoate and Sorbic Acid in Tomato Juice Model
In a direct head-to-head comparison of five common antimicrobials in tomato juice, benzoic acid at a concentration of 0.30% demonstrated the broadest spectrum of efficacy, inhibiting 9 out of 10 tested bacterial strains, including Staphylococcus aureus, Salmonella typhi, and Pseudomonas aeruginosa [1]. This performance was superior to sodium benzoate, which showed efficacy against only three Bacillus species at the same concentration [1]. Sorbic acid at 0.20% and 0.30% was effective against only four specific pathogens [1].
| Evidence Dimension | Number of bacterial strains inhibited at optimal concentration |
|---|---|
| Target Compound Data | 9 out of 10 strains inhibited at 0.30% concentration |
| Comparator Or Baseline | Sodium benzoate: 3 out of 10 strains inhibited at 0.30%; Sorbic acid: 4 out of 10 strains inhibited at 0.20-0.30% |
| Quantified Difference | Benzoic acid demonstrated a 3-fold broader spectrum than sodium benzoate and a 2.25-fold broader spectrum than sorbic acid in this assay. |
| Conditions | Agar diffusion and MIC testing in tomato juice against E. coli, S. typhi, S. aureus, P. aeruginosa, S. dysenteriae, S. lutea, B. subtilis, B. cereus, B. megaterium, S. sonnei. |
Why This Matters
This data indicates benzoic acid is a more robust single-agent preservative in acidic food matrices where a broad spectrum of bacterial inhibition is required, reducing the need for preservative blends.
- [1] Olunlade, B.A., et al. (2023). A COMPARATIVE STUDY FOR THE DETERMINATION OF EFFICACY OF COMMONLY USED ANTIMICROBIALS AGAINST SPECIFIC BACTERIAL STRAINS IN TOMATO (Solanum lycopersicum L.) JUICE. Academia.edu. View Source
